molecular formula C16H15Cl2N3O3S3 B2560986 7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole CAS No. 955657-31-5

7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole

Cat. No.: B2560986
CAS No.: 955657-31-5
M. Wt: 464.39
InChI Key: QWZOBURFULLWIE-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole is a complex organic compound characterized by its multiple functional groups, including chloro, methoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common synthetic route includes:

  • Formation of the Piperazine Derivative: : Reacting piperazine with 5-chlorothiophen-2-ylsulfonyl chloride under controlled conditions to form the sulfonamide derivative.

  • Introduction of Chloro and Methoxy Groups: : Subsequent chlorination and methoxylation reactions are performed to introduce the respective functional groups at the appropriate positions on the benzo[d]thiazole ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chloro, methoxy, and sulfonyl groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-sulfonyl chloride: : A related compound used in the synthesis of sulfonamides.

  • Benzo[d]thiazole derivatives: : Other derivatives of benzo[d]thiazole with different substituents.

Uniqueness

What sets 7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

7-chloro-2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S3/c1-24-11-3-2-10(17)15-14(11)19-16(26-15)20-6-8-21(9-7-20)27(22,23)13-5-4-12(18)25-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZOBURFULLWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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